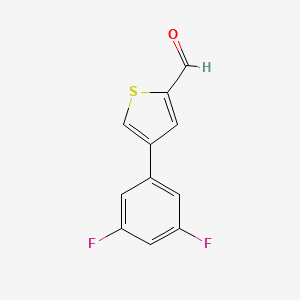
4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a difluorophenyl group attached to the thiophene ring, along with an aldehyde functional group at the second position of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde typically involves the following steps:
Halogenation: Introduction of halogen atoms into the thiophene ring, often using reagents such as N-iodosuccinimide or bromine.
Formylation: Introduction of the aldehyde group into the thiophene ring, which can be achieved through Vilsmeier-Haack reaction using DMF and POCl3.
Coupling Reaction: The difluorophenyl group can be introduced via Suzuki-Miyaura coupling, using a boronic acid derivative of the difluorophenyl group and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the thiophene ring, facilitated by the electron-withdrawing effects of the difluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-iodosuccinimide or bromine in acetic acid.
Major Products:
Oxidation: 4-(3,5-Difluorophenyl)thiophene-2-carboxylic acid.
Reduction: 4-(3,5-Difluorophenyl)thiophene-2-methanol.
Substitution: Various halogenated derivatives of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde depends on its application:
Organic Electronics: The compound’s electronic properties are influenced by the conjugation between the thiophene ring and the difluorophenyl group, which affects charge transport and light emission.
Pharmaceuticals: The aldehyde group can form covalent bonds with biological targets, potentially inhibiting enzymes or modulating receptor activity. The difluorophenyl group may enhance binding affinity and selectivity through hydrophobic interactions and halogen bonding.
Vergleich Mit ähnlichen Verbindungen
4-(3,4-Difluorophenyl)thiophene-2-carbaldehyde: Similar structure but with different fluorine substitution pattern, which may affect its electronic properties and reactivity.
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Contains a diphenylamino group instead of difluorophenyl, leading to different electronic and optical properties.
Uniqueness: 4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its electronic properties and reactivity compared to other thiophene derivatives .
Eigenschaften
CAS-Nummer |
832150-78-4 |
|---|---|
Molekularformel |
C11H6F2OS |
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
4-(3,5-difluorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H6F2OS/c12-9-1-7(2-10(13)4-9)8-3-11(5-14)15-6-8/h1-6H |
InChI-Schlüssel |
YUIKDZLETRRAKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)C2=CSC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)

![6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B14211883.png)
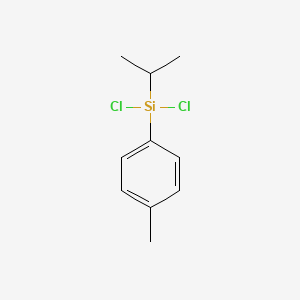
![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)
![9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14211897.png)
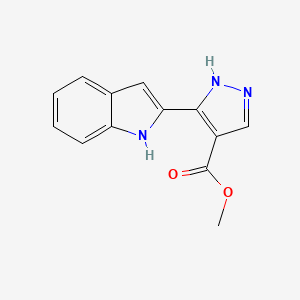
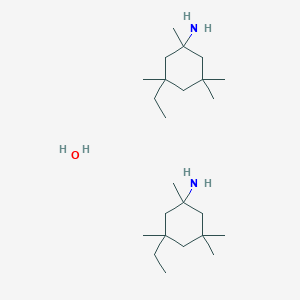
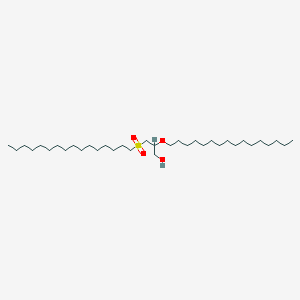
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
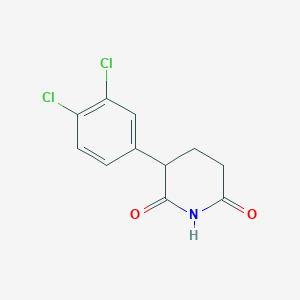
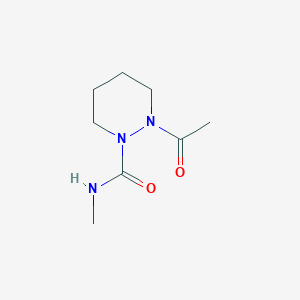
![5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one](/img/structure/B14211935.png)
![Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14211936.png)
